![molecular formula C12H13N3O B11891991 N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide](/img/structure/B11891991.png)
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound includes a naphthyridine core with various substituents that contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide, can be achieved through several methods:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Friedländer Approach: This method uses a green strategy involving the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: Metal catalysts can be used to facilitate the formation of 1,8-naphthyridines.
Ring Expansion Reactions: These reactions involve the expansion of a smaller ring system to form the desired naphthyridine structure.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the naphthyridine core.
Substitution: Substitution reactions can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents, and various catalysts such as p-toluenesulfonic acid or iodine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine with selenium dioxide yields 2-amino-1,8-naphthyridine-7-carboxaldehyde .
Wissenschaftliche Forschungsanwendungen
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to suppress the production of pro-inflammatory mediators and cell migration in LPS-treated BV2 cells by inhibiting the TLR4/MyD88/NF-κB signaling pathway . This suggests that the compound may have therapeutic potential in the treatment of inflammatory and neurodegenerative disorders.
Vergleich Mit ähnlichen Verbindungen
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
2,4,7-Trimethyl-1,8-naphthyridine: This compound has a similar naphthyridine core but with different substituents.
1,8-Naphthyridine-3-carboxamide derivatives: These derivatives have been studied for their anticancer and immunomodulatory activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13N3O |
---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-8-10(12(16)15(2)3)7-9-5-4-6-13-11(9)14-8/h4-7H,1-3H3 |
InChI-Schlüssel |
MBMZTHFTESYTMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=CC=NC2=N1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.